molecular formula C7H10N4O B1583019 3,5-Diaminobenzohydrazide CAS No. 98335-17-2

3,5-Diaminobenzohydrazide

Cat. No. B1583019
CAS RN: 98335-17-2
M. Wt: 166.18 g/mol
InChI Key: SXCOUZHOCZHPIZ-UHFFFAOYSA-N
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Description

3,5-Diaminobenzohydrazide is a chemical compound with the molecular formula C7H10N4O . It is also known by other synonyms such as 3,5-DIAMINOBENZHYDRAZIDE and 3,5-DIAMINOBENZOYL HYDRAZINE .

Scientific Research Applications

Synthesis of Homopolyimides

  • Scientific Field: Chemistry
  • Application Summary: 3,5-Diaminobenzoic acid, a derivative of 3,5-Diaminobenzohydrazide, is used in the synthesis of homopolyimides . These polymers are known for their thermal stability, high mechanical characteristics at elevated and low temperatures, and radiation resistance .
  • Methods of Application: The homopolyimides based on 3,5-diaminobenzoic acid and different tetracarboxylic acid dianhydrides are synthesized by one-step high-temperature polycondensation in N -methyl-2-pyrrolidone . The effect of the dianhydride structure on the properties of the obtained polymers has been studied .
  • Results: The synthesized polymers have been shown to be useful in the manufacture of highly thermostable primary coatings for quartz waveguides . They also provide satisfactory adhesion of PI to the surface of quartz optical waveguide without the addition of a coupling agent .

Fluorescence Sensing of Caffeine

  • Scientific Field: Food Science and Technology
  • Application Summary: 3,5-Diaminobenzoic acid is used as a fluorescent probe for the detection of caffeine in tea infusion and tea beverages .
  • Methods of Application: The 3,5-diaminobenzoic acid emits strong fluorescence around 410 nm under the excitation of light at 280 nm . The existence of caffeine can quench the fluorescence of 3,5-diaminobenzoic acid .
  • Results: There exists a good linear relationship between the fluorescence quenching of the fluorescent probe and the concentration of caffeine in the range of 0.1–100 μM, with recovery within 96.0 to 106.2%, while the limit of detection of caffeine is 0.03 μM . This method shows a high selectivity for caffeine .

Synthesis of Copolyimides

  • Scientific Field: Polymer Chemistry
  • Application Summary: 3,5-Diaminobenzoic acid, a derivative of 3,5-Diaminobenzohydrazide, is used as a comonomer in the synthesis of copolyimides . These copolyimides are based on expensive cardo and other monomers .
  • Methods of Application: The copolyimides are synthesized using 3,5-diaminobenzoic acid and different tetracarboxylic acid dianhydrides . The effect of the dianhydride structure on the properties of the obtained polymers has been studied .
  • Results: The use of 3,5-diaminobenzoic acid has been shown to provide satisfactory adhesion of PI to the surface of quartz optical waveguide without the addition of a coupling agent .

Growth of Organic Single Crystals

  • Scientific Field: Materials Science
  • Application Summary: Benzimidazolium 3,5-dinitrobenzoate, a derivative of 3,5-Diaminobenzohydrazide, is used in the growth of organic single crystals . These crystals have applications in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics .
  • Methods of Application: The single crystals are grown using acetone as a solvent . The crystal structure of the compound is confirmed using single crystal X-ray diffractions .
  • Results: The grown crystals show properties such as transparency in the entire visible region, photo response, charge transport mechanism, hardness, laser damage threshold, and third-order nonlinear parameters .

Gas Separation

  • Scientific Field: Chemical Engineering
  • Application Summary: Carboxyl-containing polyimides (CPI), synthesized using 3,5-diaminobenzoic acid, a derivative of 3,5-Diaminobenzohydrazide, have shown considerable interest for gas separation .
  • Methods of Application: The CPI are synthesized by one-step high-temperature polycondensation in N-methyl-2-pyrrolidone . The effect of the dianhydride structure on the properties of the obtained polymers has been studied .
  • Results: The use of 3,5-diaminobenzoic acid has been shown to provide satisfactory adhesion of PI to the surface of quartz optical waveguide without the addition of a coupling agent .

In-Situ Hybridization

  • Scientific Field: Molecular Biology
  • Application Summary: 3,3’-Diaminobenzidine (DAB), a derivative of 3,5-Diaminobenzohydrazide, is used in in-situ hybridization (ISH) as a chromogen to detect the presence of specific nucleic acid sequences within tissues or cells .
  • Methods of Application: In ISH, DAB is used as a chromogen . DAB offers a wide spectrum of color intensity, is very stable and is not soluble in water or alcohol .
  • Results: This method is frequently used in immunohistochemistry (IHC) due to its stability and wide spectrum of color intensity .

Safety And Hazards

While specific safety data sheets for 3,5-Diaminobenzohydrazide were not found, it’s generally recommended to handle all chemical compounds with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

properties

IUPAC Name

3,5-diaminobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,8-10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCOUZHOCZHPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342847
Record name 3,5-Diaminobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diaminobenzohydrazide

CAS RN

98335-17-2
Record name 3,5-Diaminobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Hajibeygi, S Faramarzinia, M Shabanian… - Materials Chemistry and …, 2022 - Elsevier
Hydrazide-hydrazone based polyamide (HHPA) was synthesized from an aromatic diamine containing hydrazide-hydrazone group and dodecanedioic acid via direct polycondensation. …
Number of citations: 5 www.sciencedirect.com
M Hajibeygi, S Faramarzinia - Polymer Composites, 2021 - Wiley Online Library
Polyamide nanocomposites (PANC) were prepared from an aliphatic–aromatic polyamide (PA) containing hydrazide–hydrazone groups in the side chain, reinforced with functionalized …

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